molecular formula C21H28N4O5 B14419200 Prolyl-phenylalanyl-prolyl-glycine CAS No. 82289-41-6

Prolyl-phenylalanyl-prolyl-glycine

Cat. No.: B14419200
CAS No.: 82289-41-6
M. Wt: 416.5 g/mol
InChI Key: SKPQXOSVPKPXML-ULQDDVLXSA-N
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Description

Prolyl-phenylalanyl-prolyl-glycine is a peptide compound composed of four amino acids: proline, phenylalanine, proline, and glycine This compound is part of a larger family of peptides that play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prolyl-phenylalanyl-prolyl-glycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (proline, phenylalanine, and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Prolyl-phenylalanyl-prolyl-glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly proline and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of proline residues can lead to the formation of hydroxyproline, which can impact the peptide’s stability and function.

Scientific Research Applications

Prolyl-phenylalanyl-prolyl-glycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of prolyl-phenylalanyl-prolyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. For instance, peptides containing proline residues are known to affect collagen stability and function, which can have implications in tissue repair and regeneration.

Comparison with Similar Compounds

Similar Compounds

    Prolyl-hydroxyproline: Another peptide with proline residues, known for its role in collagen stability.

    Phenylalanyl-phenylalanyl: A dipeptide with similar aromatic properties due to the presence of phenylalanine.

    Prolyl-glycine: A simpler peptide that shares structural similarities with prolyl-phenylalanyl-prolyl-glycine.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both proline and phenylalanine residues contributes to its stability and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82289-41-6

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C21H28N4O5/c26-18(27)13-23-20(29)17-9-5-11-25(17)21(30)16(12-14-6-2-1-3-7-14)24-19(28)15-8-4-10-22-15/h1-3,6-7,15-17,22H,4-5,8-13H2,(H,23,29)(H,24,28)(H,26,27)/t15-,16-,17-/m0/s1

InChI Key

SKPQXOSVPKPXML-ULQDDVLXSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)O

Origin of Product

United States

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